molecular formula C15H30N2O2 B13590919 Tert-butyl4-(3-amino-3-methylbutyl)piperidine-1-carboxylate

Tert-butyl4-(3-amino-3-methylbutyl)piperidine-1-carboxylate

Cat. No.: B13590919
M. Wt: 270.41 g/mol
InChI Key: HCPRQEWHOQIPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl4-(3-amino-3-methylbutyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H30N2O2 and a molecular weight of 270.41 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group and an amino-methylbutyl side chain. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl4-(3-amino-3-methylbutyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-amino-3-methylbutanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-(3-amino-3-methylbutyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Tert-butyl4-(3-amino-3-methylbutyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl4-(3-amino-3-methylbutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl4-(3-amino-3-methylbutyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules .

Properties

Molecular Formula

C15H30N2O2

Molecular Weight

270.41 g/mol

IUPAC Name

tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H30N2O2/c1-14(2,3)19-13(18)17-10-7-12(8-11-17)6-9-15(4,5)16/h12H,6-11,16H2,1-5H3

InChI Key

HCPRQEWHOQIPAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCC(C)(C)N

Origin of Product

United States

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